molecular formula C21H23N3O3S B14991760 N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide

Cat. No.: B14991760
M. Wt: 397.5 g/mol
InChI Key: CEOPYLQSEXDFRG-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide: is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.

    Coupling Reactions: The final step involves coupling the oxadiazole and thiophene intermediates with cyclohexylamine under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which is involved in the regulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-hydroxy-4-methoxybenzamide: This compound shares the cyclohexyl and methoxyphenyl groups but lacks the oxadiazole and thiophene rings.

    N-cyclohexyl-N-methyl Methylone: This compound is a substituted cathinone with stimulant properties, differing significantly in structure and function.

Uniqueness

N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide is unique due to its combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C21H23N3O3S

Molecular Weight

397.5 g/mol

IUPAC Name

N-cyclohexyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide

InChI

InChI=1S/C21H23N3O3S/c1-26-17-11-9-15(10-12-17)20-22-19(27-23-20)14-24(16-6-3-2-4-7-16)21(25)18-8-5-13-28-18/h5,8-13,16H,2-4,6-7,14H2,1H3

InChI Key

CEOPYLQSEXDFRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CN(C3CCCCC3)C(=O)C4=CC=CS4

Origin of Product

United States

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